molecular formula C10H14FN3O B2954828 (1-(5-Fluoropyrimidin-4-yl)piperidin-2-yl)methanol CAS No. 2309541-12-4

(1-(5-Fluoropyrimidin-4-yl)piperidin-2-yl)methanol

Cat. No. B2954828
CAS RN: 2309541-12-4
M. Wt: 211.24
InChI Key: GHIGQWJBUODINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(5-Fluoropyrimidin-4-yl)piperidin-2-yl)methanol” is a chemical compound with the molecular formula C10H14FN3O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are key components in the production of drugs .


Synthesis Analysis

The synthesis of this compound involves a reaction between 2-chloro-5-fluoropyrimidine and 4-piperidinemethanol in dimethyl sulfoxide (DMSO) at 100°C, with potassium carbonate as the base . The reaction mixture is heated overnight, then cooled and poured into water. It is then extracted with dichloromethane, and the organic extracts are combined, washed with brine, dried over sodium sulfate, and filtered. The filtrate is concentrated to give the crude product, which is then purified by chromatography .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted with a fluorine atom .

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • Chemical Properties and Reactivity : A study explored the H-D exchange in 5-fluoro-1-methylpyrimidin-4-ones, indicating the influence of fluoropyrimidin structures on chemical reactivity under base catalysis. The presence of a fluorine atom significantly affects the acidity of adjacent hydrogen atoms, showcasing its impact on chemical synthesis and modification processes (Kheifets et al., 2004).

  • Crystal Structure Analysis : Research on the synthesis and crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol demonstrated the utility of X-ray crystallography in determining the conformation and structural details of such compounds. The study highlighted the importance of structural analysis in understanding the properties and potential applications of fluoropyrimidin derivatives (Girish et al., 2008).

Medicinal Chemistry Applications

  • Serotonin Receptor Agonists : Novel derivatives of 2-pyridinemethylamine, which include modifications with fluorine atoms similar to the structure of interest, were studied for their selectivity and potency as 5-HT1A receptor agonists. These compounds showed enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration, indicating their potential in treating mood disorders such as depression (Vacher et al., 1999).

  • P2X7 Antagonist for Mood Disorders : A dipolar cycloaddition reaction led to the discovery of P2X7 antagonists containing a fluoropyrimidin structure, demonstrating significant receptor occupancy at low doses in rats. This research suggests potential therapeutic applications for mood disorders, highlighting the relevance of fluoropyrimidin derivatives in developing new psychiatric medications (Chrovian et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition on Iron : Piperidine derivatives, including fluoropyrimidin structures, were evaluated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and inhibition efficiencies, offering insights into the application of these compounds in protecting metals from corrosion (Kaya et al., 2016).

properties

IUPAC Name

[1-(5-fluoropyrimidin-4-yl)piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O/c11-9-5-12-7-13-10(9)14-4-2-1-3-8(14)6-15/h5,7-8,15H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIGQWJBUODINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2=NC=NC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.